ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a combination of indole, triazole, and thiophene moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-32-23(31)20-15-9-5-7-11-18(15)34-22(20)26-19(30)13-33-24-28-27-21(29(24)2)16-12-25-17-10-6-4-8-14(16)17/h4,6,8,10,12,25H,3,5,7,9,11,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZIFLLICWUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Construction of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Final Coupling: The final step involves coupling the indole, triazole, and thiophene moieties through a series of nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, especially at the thiophene and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Oxidized derivatives of indole and thiophene.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted indole and thiophene derivatives.
Scientific Research Applications
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Triazole Derivatives: Compounds like fluconazole and itraconazole.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Biological Activity
Ethyl 2-(2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that incorporates various pharmacologically active moieties. The presence of the indole and triazole groups suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 430.55 g/mol. The structure includes:
- Indole moiety : Known for its role in various biological activities.
- Triazole ring : Associated with antifungal and antibacterial properties.
- Benzothiophene : Often linked to anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity .
- Activity Spectrum : Ethyl derivatives of triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . Specific studies report minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural components suggest potential anticancer effects:
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, mercapto-substituted triazoles demonstrated cytotoxicity against colon carcinoma (HCT116) with IC50 values in the micromolar range .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Similar Triazole | HCT116 | 6.2 |
| Similar Triazole | T47D | 27.3 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles may inhibit key enzymes involved in DNA replication and repair in cancer cells .
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with indole and triazole structures can induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, particularly G1/S or G2/M transitions .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition compared to standard antibiotics .
- Cancer Cell Line Evaluation : Research involving indole-based compounds showed promising results in inhibiting growth in breast cancer cell lines (T47D), supporting further exploration into their therapeutic potential .
Q & A
Q. How can researchers optimize the synthesis conditions for this compound to achieve high purity and yield?
The synthesis involves multi-step reactions, including the formation of a triazole ring, benzothiophene core functionalization, and sulfanyl-acetamido coupling. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) are critical for cyclization steps but must be balanced to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Use of Pd/C or Cu(I) catalysts for cross-coupling reactions improves regioselectivity .
- Analytical monitoring : HPLC and ¹H/¹³C NMR are essential to track intermediate purity and final product integrity .
Table 1 : Example reaction conditions from comparable syntheses:
| Step | Reaction | Conditions (Temp, Solvent) | Yield (%) | Purity Method |
|---|---|---|---|---|
| 1 | Triazole formation | 100°C, DMF | 65–75 | HPLC |
| 2 | Benzothiophene coupling | RT, DCM | 80–85 | ¹H NMR |
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted intermediates (e.g., indole NH peaks at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and detects isotopic patterns for sulfur-containing groups .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or off-target effects. Methodological approaches include:
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., kinase enzymes) .
- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability studies to distinguish direct target modulation from cytotoxicity .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding modes and rationalize conflicting activity data .
Q. What strategies are effective for elucidating the reaction mechanisms of its key synthetic steps?
- Isotopic labeling : Incorporate ¹⁸O or deuterium in reaction intermediates to track atom migration during triazole ring formation .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .
- DFT calculations : Density Functional Theory models predict transition states and explain regioselectivity in sulfanyl-acetamido coupling .
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Analog synthesis : Modify the indole substituent (e.g., introduce electron-withdrawing groups) or replace the benzothiophene core with bicyclic heteroarenes to assess activity changes .
- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronegativity with binding affinity . Table 2 : Example SAR findings from related compounds:
| Modification | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 4-Cl on phenyl ring | 2.3 µM (kinase inhibition) | |
| Methyl → ethyl on triazole | Reduced solubility, maintained activity |
Q. What methodologies are recommended for studying its stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound loss via LC-MS/MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .
Methodological Notes
- Contradiction management : Cross-validate biological data using orthogonal assays and computational tools .
- Synthetic scalability : Pilot-scale reactions should prioritize green solvents (e.g., cyclopentyl methyl ether) to align with sustainability goals .
- Data reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
